molecular formula C15H10BrFN2O3S B2742022 N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251687-62-3

N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2742022
CAS No.: 1251687-62-3
M. Wt: 397.22
InChI Key: LKPFVMKTEPCNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-b]pyridine derivative characterized by a carboxamide group at position 6, a hydroxyl group at position 7, and a 4-methyl substituent on the pyridine ring. The 4-bromo-2-fluorophenyl moiety at the N-position introduces steric bulk and electron-withdrawing effects, which are critical for its biological activity and physicochemical properties.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S/c1-19-10-4-5-23-13(10)12(20)11(15(19)22)14(21)18-9-3-2-7(16)6-8(9)17/h2-6,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPFVMKTEPCNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thieno[3,2-b]pyridine core, followed by functionalization with the appropriate substituents.

    Formation of Thieno[3,2-b]pyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Final Steps: The hydroxyl and carboxamide groups are introduced through standard organic transformations, such as nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group enables hydrolysis and coupling reactions:

Reaction TypeConditions/ReagentsOutcome/ProductSource Analogues
Acidic Hydrolysis6M HCl, reflux (12–24 hr)7-hydroxy-4-methyl-5-oxo-thieno[3,2-b]pyridine-6-carboxylic acid
Basic Hydrolysis2M NaOH, 80°C (8–12 hr)Corresponding carboxylate salt
Coupling ReactionsEDCI/HOBt, DMF, room temp (amine substrate)New amide derivatives (e.g., aryl/alkyl substitutions)

Key Findings :

  • Hydrolysis yields the carboxylic acid, critical for further derivatization.

  • Coupling with amines under carbodiimide conditions enables diversification of the carboxamide group .

Aryl Halide Reactivity

The 4-bromo-2-fluorophenyl moiety participates in cross-coupling and substitution:

Reaction TypeConditions/ReagentsOutcome/ProductSource Analogues
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl-substituted derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CAminated derivatives (e.g., NH₂-substituted aryl groups)

Key Findings :

  • Bromine acts as a leaving group in Pd-catalyzed couplings, enabling C–C or C–N bond formation .

  • Fluorine’s electron-withdrawing effect enhances para-substitution selectivity .

Hydroxyl Group Reactivity

The 7-hydroxy group undergoes functionalization and oxidation:

Reaction TypeConditions/ReagentsOutcome/ProductSource Analogues
EsterificationAcCl, pyridine, 0°C to RT7-acetoxy derivative
OxidationNaOCl, CH₃CN/H₂O, RT7-keto derivative or dimerized product
EtherificationK₂CO₃, alkyl halide, DMF, 60°C7-alkoxy derivatives

Key Findings :

  • Hypochlorite oxidation may lead to dimerization via radical intermediates, as observed in structurally related thienopyridines .

  • Etherification improves lipophilicity for pharmaceutical applications.

Thienopyridine Core Modifications

The fused ring system participates in electrophilic substitution and reduction:

Reaction TypeConditions/ReagentsOutcome/ProductSource Analogues
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C-2 or C-3 positions
ReductionH₂, Pd/C, ethanol, RTPartial saturation of the pyridine ring

Key Findings :

  • Nitration occurs preferentially at electron-rich positions of the thiophene ring .

  • Hydrogenation retains biological activity while altering solubility .

Methyl Group Reactivity

The 4-methyl group adjacent to the ketone enables alkylation or oxidation:

Reaction TypeConditions/ReagentsOutcome/ProductSource Analogues
OxidationKMnO₄, H₂SO₄, 60°C4-carboxylic acid derivative
Free Radical HalogenationNBS, AIBN, CCl₄, reflux4-bromomethyl derivative

Key Findings :

  • Strong oxidants convert the methyl group to a carboxylic acid, enhancing hydrogen-bonding capacity .

Scientific Research Applications

The compound N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS Number: 1251687-62-3) exhibits a range of applications primarily in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its potential therapeutic roles, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar thieno[3,2-b]pyridine structures exhibit anticancer properties. The presence of the bromo and fluoro substituents may enhance the compound's interaction with biological targets, potentially leading to the inhibition of tumor growth. A study focusing on thieno[3,2-b]pyridine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Thieno[3,2-b]pyridine derivatives have been explored for their antimicrobial activities. The compound's unique structure allows it to interact with bacterial enzymes or membranes, disrupting cellular functions. Case studies have shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Neurological Applications

There is emerging interest in the neuroprotective effects of thieno[3,2-b]pyridine derivatives. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant properties, providing a protective effect against neurodegenerative diseases. Research on similar compounds has indicated potential benefits in models of Alzheimer's disease.

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines has been investigated in vitro and in vivo. Thieno[3,2-b]pyridine derivatives have shown promise in reducing inflammation-related markers, suggesting potential applications in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Anticancer Mechanism Exploration

A recent study published in a peer-reviewed journal examined the anticancer effects of a related thieno[3,2-b]pyridine derivative. The researchers found that treatment with the compound led to significant reductions in cell viability in breast cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In another investigation, a group of researchers assessed the antimicrobial activity of various thieno[3,2-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, highlighting their potential as novel antimicrobial agents.

Case Study 3: Neuroprotective Effects

A study exploring the neuroprotective effects of thieno[3,2-b]pyridine derivatives in an animal model of neurodegeneration showed that these compounds reduced oxidative stress markers and improved cognitive function scores compared to control groups.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-b]pyridine Family

Compound A : N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
  • Substituents :
    • N-linked 4-ethoxyphenyl (electron-donating ethoxy group).
    • 4-ethyl substituent on the pyridine ring.
  • Key Differences :
    • The ethoxy group enhances solubility in polar solvents compared to the bromo-fluoro group in the target compound.
    • Reduced steric hindrance due to the smaller ethyl group (vs. methyl) may lower binding affinity to hydrophobic enzyme pockets .
Compound B : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
  • Core Structure: Pyrazolo-pyridine instead of thieno-pyridine.
  • Substituents :
    • 4-methylphenyl and propyl groups.
  • Key Differences: The pyrazolo-pyridine core lacks the sulfur atom present in thieno-pyridine, reducing π-stacking interactions in crystallographic studies .
Halogenated Derivatives
  • Target Compound : Bromo and fluoro substituents enhance binding to aromatic residues in enzyme active sites via halogen bonding (e.g., with tyrosine or histidine) .
  • Compound C : (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
    • Additional fluorine atoms increase electronegativity, improving target specificity but raising toxicity risks .
Hydroxy and Methoxy Groups
  • The 7-hydroxy group in the target compound participates in hydrogen-bonding networks, stabilizing protein-ligand interactions .
  • Methoxy substituents (e.g., in Compound D : N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide) reduce metabolic stability compared to hydroxy groups due to slower demethylation pathways .

Physicochemical and Crystallographic Properties

Solubility and LogP
Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound ~437.3 3.2 0.12 (water)
Compound A ~401.4 2.8 0.45 (water)
Compound C ~609.2 4.1 0.03 (water)
  • The bromo-fluorophenyl group in the target compound increases molecular weight and LogP, reducing aqueous solubility compared to Compound A .
Crystallographic Behavior
  • The thieno-pyridine core in the target compound forms planar arrays via π-π interactions, while pyrazolo-pyridines (Compound B) exhibit less ordered packing due to steric clashes .
  • Hydrogen-bonding patterns (e.g., O–H···N interactions) in the target compound are critical for crystal stability, as observed in SHELXL-refined structures .

Biological Activity

N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Compound Overview

This compound has a complex structure characterized by the following features:

  • Molecular Formula : C15H13BrFN3O3S
  • Molecular Weight : 397.2 g/mol
  • Functional Groups : It includes a bromine atom, a fluorine atom, a hydroxyl group, and a carboxamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar thienopyridine derivatives have demonstrated effectiveness against various microbial strains:

Microbial StrainActivity Observed
Escherichia coliEffective
Staphylococcus aureusEffective
Mycobacterium tuberculosisEffective

The mechanism behind this activity is believed to involve the disruption of cellular processes in pathogens, which may include inhibition of critical enzymes or interference with cell wall synthesis .

Anticancer Activity

Thienopyridine derivatives are also recognized for their anticancer properties. Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. The following table summarizes findings related to its anticancer effects:

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation
Lung CancerInduction of apoptosis
LeukemiaEnzyme inhibition

Case Studies

  • Antibacterial Study : In vitro testing showed that compounds similar to N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-thieno[3,2-b]pyridine exhibited minimum inhibitory concentrations (MICs) that were significantly lower than standard antibiotics against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : A study involving various thienopyridine derivatives highlighted that certain analogs of N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-thieno[3,2-b]pyridine effectively reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .

Q & A

How can the crystal structure of this compound be determined using X-ray diffraction?

Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction at 296 K, with data collected using a diffractometer. Refinement is performed using SHELXL (or SHELXTL) for small-molecule crystallography, which optimizes atomic coordinates, thermal displacement parameters, and bond geometries. The R factor (e.g., ≤0.058) and wR factor (e.g., ≤0.178) should be minimized for accuracy. Visualization tools like ORTEP-3 or WinGX can generate thermal ellipsoid diagrams to validate molecular geometry and intermolecular interactions .

What strategies resolve contradictory hydrogen bonding patterns in crystallographic data for thienopyridine derivatives?

Answer:
Use graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings) and differentiate intra- vs. intermolecular interactions. Combine crystallographic data with DFT calculations to evaluate hydrogen bond energetics. If discrepancies persist, cross-validate using temperature-dependent crystallography or solid-state NMR to probe dynamic behavior .

How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) . For example, employ microwave-assisted synthesis to reduce reaction time. Purify via recrystallization from ethanol or DMF, monitoring purity by HPLC (≥95% threshold) and 1H/13C NMR . Intermediate characterization with FT-IR and mass spectrometry ensures correct functional group formation .

What role do halogen substituents (Br, F) play in intermolecular interactions and lattice stability?

Answer:
Bromo and fluoro groups participate in halogen bonding (C–Br⋯O/N) and C–H⋯F interactions , stabilizing the crystal lattice. Analyze these via Hirshfeld surface analysis to quantify contact contributions. Fluorine’s electronegativity also influences molecular polarity, affecting solubility and crystallization behavior. Compare with non-halogenated analogs to isolate substituent effects .

How should researchers validate purity when HPLC and NMR data conflict?

Answer:
Combine orthogonal techniques:

  • LC-MS to detect low-abundance impurities.
  • Elemental analysis to verify stoichiometry.
  • DSC/TGA to identify polymorphic or solvate forms.
    If NMR signals overlap, use 2D NMR (COSY, HSQC) for unambiguous assignment. Cross-reference with X-ray powder diffraction to confirm phase homogeneity .

What computational methods model the electronic effects of the bromo-fluorophenyl group on the thienopyridine core?

Answer:
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Analyze Mulliken charges to quantify electron withdrawal by halogens. Molecular docking can predict binding affinity changes in biological targets (e.g., enzymes) due to electronic perturbations .

How can polymorphic forms of this compound be differentiated using thermal and spectroscopic methods?

Answer:

  • DSC/TGA : Identify distinct melting points or decomposition profiles.
  • PXRD : Compare diffraction patterns to reference structures.
  • Raman/IR spectroscopy : Detect polymorph-specific vibrational modes (e.g., C=O stretching shifts).
  • Solid-state NMR : Resolve differences in hydrogen bonding or molecular conformation .

What experimental approaches analyze tautomeric equilibria involving hydroxy and oxo groups?

Answer:
Use variable-temperature NMR in DMSO-d6 to monitor proton exchange between tautomers. X-ray crystallography at multiple temperatures can capture dominant tautomeric states. UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. chloroform) reveals solvent-dependent equilibria. Computational MD simulations provide kinetic insights into tautomer interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.